molecular formula C15H15N3O3 B3723362 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B3723362
M. Wt: 285.30 g/mol
InChI Key: UBRNPKYGXFJMTG-LICLKQGHSA-N
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Description

N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative characterized by a pyridine-2-carbohydrazide backbone and a (3-ethoxy-4-hydroxyphenyl)methylidene substituent. The E-configuration of the imine bond (C=N) ensures a planar geometry, which is critical for its intermolecular interactions and coordination chemistry. This compound is synthesized via condensation of pyridine-2-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions, a method analogous to other hydrazones . Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient) and a substituted phenyl ring (electron-rich due to -OH and -OEt groups), enabling diverse applications in coordination chemistry and bioactive agent design.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-21-14-9-11(6-7-13(14)19)10-17-18-15(20)12-5-3-4-8-16-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNPKYGXFJMTG-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs differ in the substituents on the phenyl ring, the position of the carbohydrazide group on the pyridine ring, and the choice of heterocyclic moieties. Key examples include:

Compound Name Substituents/Backbone Key Features
N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Pyridine-4-carbohydrazide + quinoline (6-F, 2-OH) Enhanced π-conjugation from quinoline; fluorine increases electronegativity.
E-N'-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide Adamantane-1-carbohydrazide + pyridine-3-yl Bulky adamantane group improves lipophilicity; pyridine-3-yl alters coordination geometry.
N'-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide Pyridine-2-carbohydrazide + thiophene (3-Me) Thiophene sulfur participates in metal coordination; methyl group enhances steric effects.
N'-[(E)-(4-Nitrobenzylidene)]pyridine-2-carbohydrazide derivatives Pyridine-2-carbohydrazide + nitrobenzylidene Nitro group increases electron-withdrawing effects, altering redox properties.

Key Observations :

  • Pyridine Position : Pyridine-2-carbohydrazide derivatives (e.g., target compound, ) favor bidentate coordination via the imine nitrogen and pyridine nitrogen, whereas pyridine-4-carbohydrazide () may adopt distinct binding modes due to steric constraints.
  • Substituent Effects: Electron-donating groups (e.g., -OH, -OEt in the target compound) enhance solubility and hydrogen-bonding capacity, while electron-withdrawing groups (e.g., -NO₂ in ) improve oxidative stability and metal-binding affinity.
  • Heterocyclic Influence: Thiophene-containing analogs () utilize sulfur for metal coordination, unlike oxygen-rich derivatives (e.g., target compound), which rely on phenolic -OH or ether oxygen.

Coordination Chemistry and Metal Complexes

Hydrazones act as versatile ligands, forming stable complexes with transition metals. Notable examples:

  • Cu(II) Complexes: Quinoline-pyridine carbohydrazides () form 1:2 (metal:ligand) complexes with square-planar geometry, exhibiting enhanced DNA cleavage activity compared to free ligands .
  • Thiophene-Based Complexes : The ligand in coordinates via imine nitrogen and thiophene sulfur, yielding octahedral Fe(III)/Ru(III) complexes with high thermal stability (decomposition >300°C) .

Target Compound’s Potential: The 4-hydroxy group may enable additional binding modes (e.g., phenolate coordination), while the ethoxy group could stabilize complexes through steric protection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide
Reactant of Route 2
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N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

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